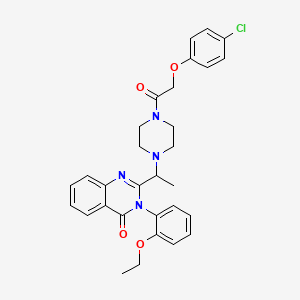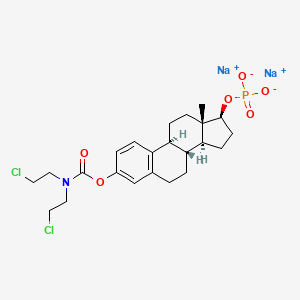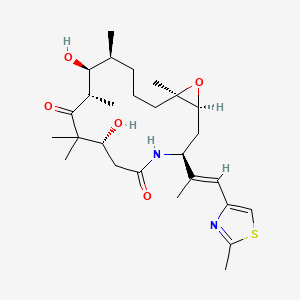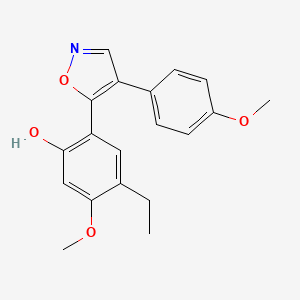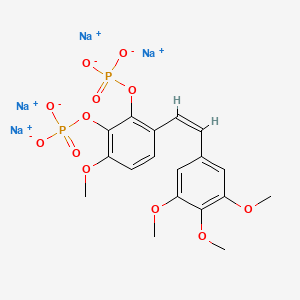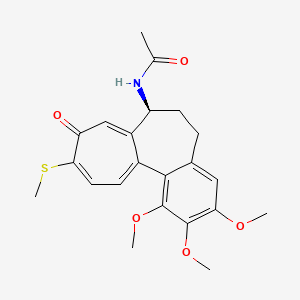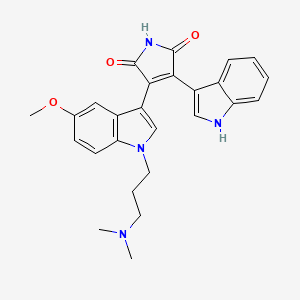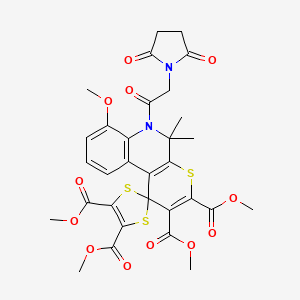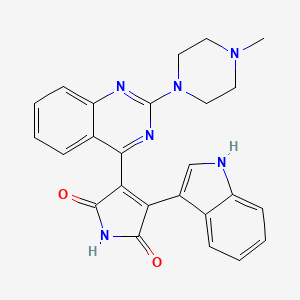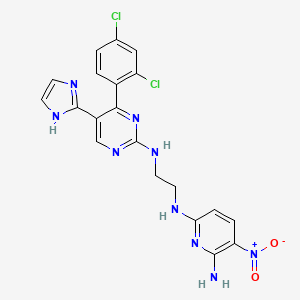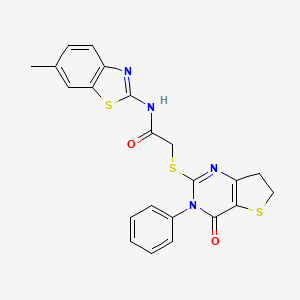
WWL70
Descripción general
Descripción
WWL70 es un inhibidor selectivo de la enzima dominio de hidrolasa alfa/beta 6 (ABHD6). Esta enzima desempeña un papel crucial en la hidrólisis del endocanabinoide 2-araquidonoilglicerol, que participa en diversos procesos fisiológicos. This compound ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en los campos de la neuroinflamación, el dolor neuropático y los trastornos metabólicos .
Aplicaciones Científicas De Investigación
WWL70 se ha utilizado ampliamente en la investigación científica debido a su inhibición selectiva de ABHD6. Algunas de sus aplicaciones clave incluyen:
Neuroinflamación: This compound ha mostrado potencial para reducir las respuestas neuroinflamatorias en modelos animales de lesión cerebral traumática y esclerosis múltiple
Dolor neuropático: Los estudios han demostrado que this compound puede aliviar el dolor neuropático al reducir la producción de mediadores proinflamatorios
Trastornos metabólicos: This compound se ha investigado por su papel en la regulación del metabolismo lipídico y sus posibles aplicaciones terapéuticas en la obesidad y la diabetes tipo 2
Investigación del cáncer: This compound se ha explorado por sus propiedades anticancerígenas, particularmente en la inhibición del crecimiento de ciertas líneas celulares cancerosas
Mecanismo De Acción
WWL70 ejerce sus efectos inhibiendo selectivamente la enzima ABHD6. Esta inhibición conduce a un aumento en los niveles de 2-araquidonoilglicerol, que a su vez modula diversas vías de señalización. Se ha demostrado que el compuesto reduce la expresión de ciclooxigenasa-2 y sintetasa de prostaglandina E-2, lo que lleva a una disminución de la producción de mediadores proinflamatorios como la prostaglandina E2 .
Análisis Bioquímico
Biochemical Properties
WWL70 interacts with ABHD6, an enzyme involved in the hydrolysis of 2-AG . It has an IC50 value of 55-70 nM and shows 90-95% inhibition of ABHD6 . The interaction between this compound and ABHD6 is crucial for its biochemical properties .
Cellular Effects
This compound has been shown to suppress PGE2 production in LPS-activated microglia via cannabinoid receptor-independent mechanisms . This reduction is not attributable to this compound inhibition of ABHD6 . This compound attenuates the expression of COX-2 and PGES-1/2 leading to the downregulation of the biosynthetic pathways of PGE2 and PGE2-G .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting ABHD6 . This inhibition leads to an increase in the levels of 2-AG . Moreover, this compound targets PGE2 biosynthetic enzymes, which are likely to contribute to the therapeutic mechanisms of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found that this compound can completely block the lipopolysaccharide (LPS)-induced increase of PGE2 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, post-treatment with this compound at 5 mg/kg does not have any effect, but treatment with this compound at 10 mg/kg significantly improves performance .
Metabolic Pathways
This compound is involved in the metabolic pathways of 2-AG and PGE2 . It inhibits ABHD6, thereby increasing the levels of 2-AG . It also suppresses the biosynthetic pathways of PGE2 and PGE2-G .
Transport and Distribution
Given its role in inhibiting ABHD6 and suppressing PGE2 production, it can be inferred that it may be distributed in areas where these molecules are present .
Subcellular Localization
Considering its role in inhibiting ABHD6 and suppressing PGE2 production, it is likely that it localizes in areas where these molecules are present .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de WWL70 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactores más grandes e implementar técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado a escala industrial .
Análisis De Reacciones Químicas
Tipos de reacciones
WWL70 experimenta principalmente reacciones de hidrólisis debido a la presencia del grupo carbamato. También puede participar en reacciones de sustitución, particularmente involucrando los anillos aromáticos .
Reactivos y condiciones comunes
Hidrólisis: Generalmente implica el uso de agua o soluciones acuosas en condiciones ácidas o básicas.
Sustitución: Los reactivos comunes incluyen halógenos y otros electrófilos, y las reacciones a menudo se llevan a cabo en disolventes orgánicos
Productos principales
Los principales productos formados a partir de la hidrólisis de this compound incluyen la amina correspondiente y los derivados de ácido carboxílico. Las reacciones de sustitución pueden producir varios derivados de bifenilo sustituidos .
Comparación Con Compuestos Similares
Compuestos similares
KT182: Otro inhibidor selectivo de ABHD6, utilizado en aplicaciones de investigación similares
JZL184: Un inhibidor de la lipasa de monoacilglicerol, otra enzima involucrada en la hidrólisis del 2-araquidonoilglicerol
Unicidad de WWL70
This compound es único en su alta selectividad para ABHD6, lo que permite la modulación dirigida del sistema endocanabinoide sin afectar otras enzimas relacionadas. Esta selectividad lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-30(18-19-3-2-4-24(17-19)22-13-15-29-16-14-22)27(32)33-25-11-9-21(10-12-25)20-5-7-23(8-6-20)26(28)31/h2-17H,18H2,1H3,(H2,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWNORFUQILKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590859 | |
| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947669-91-2 | |
| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: WWL70 is a selective inhibitor of α/β-hydrolase domain 6 (ABHD6) [, , , , , , , , ]. ABHD6 is an enzyme involved in the hydrolysis of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting ABHD6, this compound prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid. This increase in 2-AG can then activate cannabinoid receptors (CB1 and CB2), resulting in various downstream effects depending on the physiological context, such as:
- Reduced inflammation: Elevated 2-AG levels can suppress the production of pro-inflammatory cytokines, decrease neutrophil infiltration, and promote a shift towards an anti-inflammatory phenotype in microglia/macrophages [, ].
- Neuroprotection: Increased 2-AG can protect neurons from damage following traumatic brain injury, potentially through the activation of CB1 and CB2 receptors and downstream signaling pathways like ERK and AKT [].
- Reduced epileptiform activity: Enhanced 2-AG signaling has been shown to increase the latency to onset and reduce the duration of epileptiform activity in the hippocampus [].
- Analgesic effects: this compound has demonstrated efficacy in reducing neuropathic pain in a mouse model, though the mechanism might be independent of cannabinoid receptors [].
ANone: * Molecular Formula: C27H25N3O3* Molecular Weight: 443.5 g/mol
ANone: The provided research papers primarily focus on the biological activity and mechanisms of this compound. Data regarding its material compatibility, stability under various conditions, and specific applications beyond biological research are not extensively discussed.
A: this compound itself is not known to possess catalytic properties. It acts as an enzyme inhibitor, specifically targeting ABHD6. Therefore, its applications are centered around modulating 2-AG levels for potential therapeutic benefits in conditions influenced by the endocannabinoid system, such as inflammation, neurodegenerative diseases, and pain [, , , ].
ANone: The provided research papers do not delve into the specifics of computational chemistry studies or QSAR models related to this compound.
A: While the provided research doesn't provide a detailed SAR analysis for this compound, it highlights the importance of ABHD6 inhibition for its biological effects [, , , , , , , , ]. Modifications to the structure of this compound could alter its binding affinity to ABHD6 and potentially affect its potency, selectivity, and overall pharmacological profile.
ANone: Information regarding the stability of this compound under various conditions and potential formulation strategies to enhance its stability, solubility, or bioavailability is not explicitly detailed in the provided research.
ANone: The provided research papers primarily focus on the scientific aspects of this compound and do not include details on SHE regulations, risk minimization, or responsible practices related to its handling or use.
A: While the research mentions the use of this compound in vivo [, , , ], detailed information regarding its absorption, distribution, metabolism, excretion, and in vivo activity/efficacy is limited in the provided abstracts.
ANone: this compound has shown promising results in both in vitro and in vivo studies.
- In vitro: It reduces pro-inflammatory marker expression in alveolar macrophages [] and modulates microglial phenotypes [].
- In vivo: It attenuates lung inflammation in a mouse model of acute lung injury [], improves motor coordination and working memory in a traumatic brain injury model [], and reduces neuropathic pain in a chronic constriction injury model []. It also showed anticonvulsive effects in a pentylenetetrazol-induced seizure model [, , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


